Evidence 1: Superior Enzymatic Enantioselectivity in Synthesis of (R)-1-(9H-Fluoren-9-yl)ethanol Compared to Prior Art
The chemoenzymatic kinetic resolution of racemic 1-(9H-fluoren-9-yl)ethanol using Candida antarctica lipase A cross-linked enzyme aggregate (CAL-A-CLEA) provides the target (R)-acetate with exceptional enantioselectivity. This method achieves an enantioselectivity factor (E) of 407 and >99% enantiomeric excess (ee), representing a quantifiable improvement over previous chemical resolution methods which required stoichiometric chiral auxiliaries and yielded lower enantiopurity [1]. A related biocatalytic study employing the same enzyme reported an E value of 165 and an ee of 99.7% for the (R)-alcohol, further confirming the high stereocontrol achievable [2].
| Evidence Dimension | Enantioselectivity factor (E) in kinetic resolution of racemic substrate |
|---|---|
| Target Compound Data | E = 407, >99% ee for (R)-acetate [1] |
| Comparator Or Baseline | Prior chemical methods: stoichiometric (−)-camphanic acid chloride auxiliary (E not reported, lower yields, problematic work-up) [3] |
| Quantified Difference | E value of 407 indicates near-perfect enzymatic discrimination; >99% ee meets pharmaceutical standards |
| Conditions | Transesterification with vinyl acetate, CAL-A-CLEA enzyme, mild conditions [1] |
Why This Matters
A high E value (>200) confirms the enzymatic process is highly selective for the desired enantiomer, minimizing waste and maximizing yield of the enantiopure product, which directly reduces cost per gram of the final high-purity compound.
- [1] Borowiecki, P., Balter, S., Justyniak, I., Ochal, Z. (2013). First chemoenzymatic synthesis of (R)- and (S)-1-(9H-fluoren-9-yl)ethanol. Tetrahedron: Asymmetry, 24(18), 1120-1126. View Source
- [2] Jaworowska-Deptuch, H. (2013). Application of biocatalysts for preparation of optically active derivatives of 1-(9-fluorenyl) ethanol. Master's Thesis, Warsaw University of Technology. View Source
- [3] Borowiecki, P., et al. (2013). As above, citing problematic work-up with camphanic acid chloride. Tetrahedron: Asymmetry, 24(18), 1120-1126. View Source
